4-bromo-3-(3-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid
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Overview
Description
4-Bromo-3-(3-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid is an organic compound that belongs to the pyrazole family This compound is characterized by the presence of a bromine atom at the 4th position, a chlorophenyl group at the 3rd position, a methyl group at the 1st position, and a carboxylic acid group at the 5th position of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3-(3-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid typically involves multiple steps. One common method starts with the preparation of 3-(3-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid, which is then brominated at the 4th position using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-(3-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands under inert atmosphere.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the bromine atom, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-Bromo-3-(3-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-bromo-3-(3-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-(4-chlorophenyl)-1H-pyrazol-5-amine
- 4-Bromo-5-(3-chlorophenyl)-1H-pyrazol-3-amine
- 4-Bromo-1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine
Uniqueness
4-Bromo-3-(3-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research applications, as it can provide insights into the structure-activity relationships and help in the design of new compounds with desired properties .
Properties
IUPAC Name |
4-bromo-5-(3-chlorophenyl)-2-methylpyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrClN2O2/c1-15-10(11(16)17)8(12)9(14-15)6-3-2-4-7(13)5-6/h2-5H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDHLCFXIGXKVFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC(=CC=C2)Cl)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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